Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
CAS No.: 2899-87-8
Cat. No.: VC11991490
Molecular Formula: C22H14O10
Molecular Weight: 438.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2899-87-8 |
|---|---|
| Molecular Formula | C22H14O10 |
| Molecular Weight | 438.3 g/mol |
| IUPAC Name | 4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxybutyl 1,3-dioxo-2-benzofuran-5-carboxylate |
| Standard InChI | InChI=1S/C22H14O10/c23-17(11-3-5-13-15(9-11)21(27)31-19(13)25)29-7-1-2-8-30-18(24)12-4-6-14-16(10-12)22(28)32-20(14)26/h3-6,9-10H,1-2,7-8H2 |
| Standard InChI Key | MRIBVVVTDMUFHN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(=O)OCCCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)OCCCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is systematically named according to IUPAC guidelines as 4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxybutyl 1,3-dioxo-2-benzofuran-5-carboxylate . Its molecular structure consists of two 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate groups connected by a butane-1,4-diyl spacer. The compound’s canonical SMILES representation is C1=CC2=C(C=C1C(=O)OCCCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O, which underscores the ester linkages and cyclic anhydride functionalities .
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing Considerations
Purification and Stability
The compound is reported to have a purity of 97% when stored at 2–8°C . Its structural analogs demonstrate notable thermal stability, with melting points exceeding 110°C without decomposition . This suggests that the butane-1,4-diyl-linked bis(isobenzofuran) derivative is similarly robust, making it suitable for long-term storage and handling under standard laboratory conditions.
Physicochemical Properties
Solubility and Reactivity
Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is likely sparingly soluble in polar solvents such as water but more soluble in aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO). The presence of ester and cyclic anhydride groups renders it susceptible to nucleophilic attack, particularly under basic conditions. Hydrolysis of the ester linkages would yield the corresponding dicarboxylic acid and 1,4-butanediol, while the anhydride moieties could react with amines or alcohols to form amides or esters, respectively.
Crystallographic Data
X-ray diffraction studies of analogous compounds reveal planar isobenzofuran rings with dihedral angles influenced by the spacer group . For example, the butane-1,4-diyl chain in 4,4′-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione) adopts a staggered conformation, minimizing steric hindrance between the two dioxolane rings . Similar packing arrangements are expected for Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate), potentially facilitating crystal engineering applications.
While not directly cited as a drug candidate, structurally related diacyl peroxides have been explored as prodrugs or oxidizing agents in synthetic pathways . The electron-deficient carbonyl groups in Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) could facilitate [4+2] cycloaddition reactions, enabling the construction of complex heterocycles relevant to medicinal chemistry.
Macrocyclic Synthesis
The presence of two reactive anhydride moieties positions this compound as a precursor for macrocyclic architectures. For example, reacting it with diamines under high-dilution conditions could yield cyclophane-type structures with applications in host-guest chemistry or molecular recognition .
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